tert-Butyl (5-(4-cyano-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate
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Overview
Description
tert-Butyl (5-(4-cyano-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate: is a complex organic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, and a tert-butyl carbamate group. The presence of a cyano group and a methyl group on the phenyl ring further adds to its chemical complexity.
Preparation Methods
One common synthetic route involves the use of enaminonitriles and benzohydrazides under microwave conditions, which allows for a catalyst-free and eco-friendly synthesis . The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the triazole and pyridine rings, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (5-(4-cyano-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (5-(4-cyano-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate involves its interaction with specific molecular targets and pathways. The triazole and pyridine rings play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The cyano group and other functional groups contribute to the compound’s overall bioactivity and specificity .
Comparison with Similar Compounds
When compared to other similar compounds, tert-Butyl (5-(4-cyano-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate stands out due to its unique combination of functional groups and structural features. Similar compounds include other triazolopyridines and triazolothiadiazines, which also exhibit diverse biological activities
Properties
Molecular Formula |
C19H19N5O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
tert-butyl N-[5-(4-cyano-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]carbamate |
InChI |
InChI=1S/C19H19N5O2/c1-12-7-13(10-20)5-6-15(12)16-8-14(9-17-21-11-22-24(16)17)23-18(25)26-19(2,3)4/h5-9,11H,1-4H3,(H,23,25) |
InChI Key |
FPSYLXWMQDATCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)C2=CC(=CC3=NC=NN23)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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